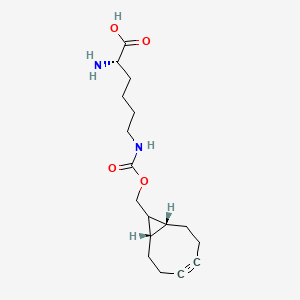
3-Methyl-L-histidine N-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-L-histidine N-hydrate is a non-proteinogenic amino acid derivative of L-histidine. It is characterized by the substitution of a methyl group at the 3-position of the imidazole ring of histidine. This compound is often used as a biomarker for muscle protein breakdown and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-L-histidine N-hydrate typically involves the methylation of L-histidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation at the 3-position of the imidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and hydrated to obtain the N-hydrate form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-L-histidine N-hydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can yield various methylated or alkylated histidine compounds .
Scientific Research Applications
3-Methyl-L-histidine N-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study methylation reactions and imidazole chemistry.
Biology: Serves as a biomarker for muscle protein breakdown, particularly in studies involving muscle metabolism and protein turnover.
Medicine: Investigated for its potential role in muscle-related diseases and conditions, including sarcopenia and muscle wasting.
Industry: Utilized in the production of specialized supplements and as a research tool in various biochemical assays
Mechanism of Action
The mechanism of action of 3-Methyl-L-histidine N-hydrate involves its role as a biomarker for muscle protein breakdown. It is incorporated into muscle proteins and released into the bloodstream during muscle catabolism. The compound is then excreted in the urine, where it can be measured to assess muscle protein turnover. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various proteolytic enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-L-histidine: Another methylated derivative of L-histidine, but with the methyl group at the 1-position.
Anserine: A dipeptide consisting of beta-alanine and 3-Methyl-L-histidine.
Carnosine: A dipeptide composed of beta-alanine and L-histidine
Uniqueness
3-Methyl-L-histidine N-hydrate is unique due to its specific methylation at the 3-position of the imidazole ring. This structural feature distinguishes it from other methylated histidine derivatives and contributes to its specific biological functions and applications .
Properties
CAS No. |
307310-73-2 |
|---|---|
Molecular Formula |
C7H13N3O3 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C7H11N3O2.H2O/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H2/t6-;/m0./s1 |
InChI Key |
JVZHCTIDJLKMST-RGMNGODLSA-N |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)N.O |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)






![[13C8]-Nifedipine](/img/structure/B12058222.png)




![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
